REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:10](=[O:12])[CH3:11])[CH:5]=[C:6]([O:8]C)[CH:7]=1.Cl.N1C=CC=CC=1>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:10](=[O:12])[CH3:11])[CH:5]=[C:6]([OH:8])[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)OC)C(C)=O
|
Name
|
|
Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (2×200 mL)
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Type
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WASH
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Details
|
washed with water (40 mL), brine (40 mL)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
Flash Chromatography on Silica Get
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexanes (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)O)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |